molecular formula C9H15NO2 B3054087 n-Cyclopentyl-3-oxobutanamide CAS No. 58102-45-7

n-Cyclopentyl-3-oxobutanamide

Cat. No. B3054087
CAS RN: 58102-45-7
M. Wt: 169.22 g/mol
InChI Key: FRSZNJZKRMQMOU-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-oxobutanamide is a chemical compound with the molecular formula C9H15NO2 . Its CAS number is 58102-45-7 .


Molecular Structure Analysis

The molecular structure of n-Cyclopentyl-3-oxobutanamide consists of a cyclopentyl group attached to a 3-oxobutanamide group . The molecular weight of this compound is 169.22 .


Physical And Chemical Properties Analysis

N-Cyclopentyl-3-oxobutanamide is a solid at room temperature . Its molecular weight is 169.22 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Cyclodextrin-Based Applications

Drug Delivery Systems Cyclodextrins (CDs) have been extensively studied for their ability to enhance drug solubility and stability, making them valuable in drug formulation and delivery. CDs can form inclusion complexes with various drugs, improving their bioavailability and therapeutic efficacy (R. Challa et al., 2005; G. Crini, 2021). This includes their use in the design of liposomes, microspheres, and nanoparticles for targeted drug delivery.

Environmental Remediation Cyclodextrin-based materials have been developed for environmental applications, such as water and wastewater treatment. These materials can form inclusion complexes with pollutants, facilitating their removal from contaminated sites. The research in this area highlights the potential of cyclodextrin-based polymers in soil remediation, air purification, and the elimination of organic pollutants (G. Crini, 2021).

Nanotechnology in Medicine

Nanoparticles for Cancer Therapy Recent advancements in nanomedicine have focused on the development of nanoparticles, including those based on cyclodextrins, for cancer diagnosis and therapy. These nanoparticles have been explored for their potential in bioimaging, drug delivery, and as therapeutic agents in photodynamic and photothermal therapy. The unique properties of nanoparticles, such as improved delivery of chemotherapeutic drugs and selective cytotoxicity towards cancer cells, underscore their promise in enhancing cancer treatment (Xiao-ying Zhang & Pei-ying Zhang, 2017; Giuseppe Nocito et al., 2021).

Safety And Hazards

The specific safety and hazard information for n-Cyclopentyl-3-oxobutanamide is not available in the resources I found .

properties

IUPAC Name

N-cyclopentyl-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7(11)6-9(12)10-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSZNJZKRMQMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentylacetoacetamide

CAS RN

58102-45-7
Record name NSC74477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-CYCLOPENTYLACETOACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

84 g of diketene were added over 10 minutes at 10° C. to a mixture of 85 g of cyclopentylamine and 500 ml of tetrahydrofuran and after stirring the mixture for 6 hours at 20° C., the mixture was evaporated to dryness under reduced pressure. The residue was added to isopropyl ether and was cooled and vacuum filtered to obtain 107 g of N-cyclopentyl-acetylacetamide melting at 52° C. 56 g of the latter product and 1.6 g of p-toluene sulfonic acid were added to a mixture of 40 g of methyl orthoformate and 80 ml of methanol and the mixture was held at 50° C. for 8 hours and 72 hours at 25° C. 4 ml of quinoline were added and the mixture was evaporated to dryness under reduced pressure. The residue was added to toluene and the mixture was heated at 145° C. for 4 hours while distilling a toluene-methanol azeotrope. The mixture was evaporated to dryness under reduced pressure and the residue was chromatographed over silica gel. The product was eluted with an 8-2 methylene chloride-acetone mixture and was crystallized from isopropyl ether to obtain 40 g of N-cyclopentyl-3-methoxy-crotonamide melting at 94° C. The RMN spectra showed the product to be the E isomer.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 21.3 g (0.25 mol) cyclopentylamine in 50 ml tetrahydrofuran was added dropwise at −5 to 0° C. to a solution of 20 g of diketene (0.24 mol) in 200 ml tetrahydrofuran. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue is recrystallized from 100 ml of ethyl acetate. This gave 31.4 g (0.19 mol, 78% yield) as a white solid.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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